![molecular formula C8H7F3N2O B013928 4-Trifluoroacetamidoaniline CAS No. 53446-90-5](/img/structure/B13928.png)
4-Trifluoroacetamidoaniline
Overview
Description
4-Trifluoroacetamidoaniline, also known as TFAN, N-(4-Aminophenyl)-2,2,2-trifluoro-acetamide, or 4-(Trifluoroacetamido)aniline, is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 . It is primarily used for linking to proteins or solid matrices .
Synthesis Analysis
4-Trifluoroacetamidoaniline reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives . This reaction is useful for linking the compound to proteins or solid matrices . The resulting derivatives can be easily separated by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of 4-Trifluoroacetamidoaniline consists of eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be represented by the canonical SMILES string: C1=CC(=CC=C1N)NC(=O)C(F)(F)F .Chemical Reactions Analysis
The primary known chemical reaction involving 4-Trifluoroacetamidoaniline is its reaction with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction yields aminoalditol derivatives, which are useful for linking to proteins or solid matrices .Physical And Chemical Properties Analysis
4-Trifluoroacetamidoaniline is a light brown solid with a melting point of 119-122°C . It has a molecular weight of 204.15 and a molecular formula of C8H7F3N2O . Its density is 1.445g/cm³ .Scientific Research Applications
Linking to Proteins or Solid Matrices
4-Trifluoroacetamidoaniline is a product useful for linking to proteins or solid matrices . This application is particularly important in the field of biochemistry where it can be used to modify proteins for various research purposes.
Formation of Aminoalditol Derivatives
4-Trifluoroacetamidoaniline reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride to yield aminoalditol derivatives . This reaction is useful in carbohydrate chemistry and can be used for the synthesis of glycosidic linkages.
High-Performance Liquid Chromatography (HPLC)
The product of the reaction between 4-Trifluoroacetamidoaniline and reducing oligosaccharides can be easily separated by HPLC . This makes 4-Trifluoroacetamidoaniline a useful reagent in analytical chemistry.
Safety and Hazards
As with all chemicals, safety precautions should be taken when handling 4-Trifluoroacetamidoaniline. It is recommended to avoid release to the environment and to wear eye protection and face protection when handling this compound . If swallowed or if it comes into contact with the eyes, immediate medical attention should be sought .
Mechanism of Action
Target of Action
The primary target of 4-Trifluoroacetamidoaniline (TFAN) are reducing oligosaccharides . These are simple sugars with a free aldehyde or ketone functional group, which make them capable of reducing other compounds.
Mode of Action
TFAN interacts with its targets through a chemical reaction. Specifically, it reacts with reducing oligosaccharides in the presence of sodium cyanoborohydride . This reaction yields aminoalditol derivatives , which are useful for linking to proteins or solid matrices .
Biochemical Pathways
The biochemical pathway primarily affected by TFAN involves the conversion of reducing oligosaccharides to aminoalditol derivatives . These derivatives can then be linked to proteins or solid matrices, which could have various downstream effects depending on the specific proteins or matrices involved.
Result of Action
The primary result of TFAN’s action is the production of aminoalditol derivatives from reducing oligosaccharides . These derivatives are easily separated by high-performance liquid chromatography (HPLC), suggesting that TFAN’s action may facilitate the analysis or manipulation of oligosaccharides .
Action Environment
The action of TFAN is influenced by the presence of sodium cyanoborohydride, which is necessary for the reaction with reducing oligosaccharides . .
properties
IUPAC Name |
N-(4-aminophenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXJVEPWTWVUNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350175 | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoroacetamidoaniline | |
CAS RN |
53446-90-5 | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoroacetamidoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.